

Technical Support Center: Optimizing AL-438 Concentration for Cell Assays

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Compound of Interest

Compound Name: AL-438

Cat. No.: B10763600

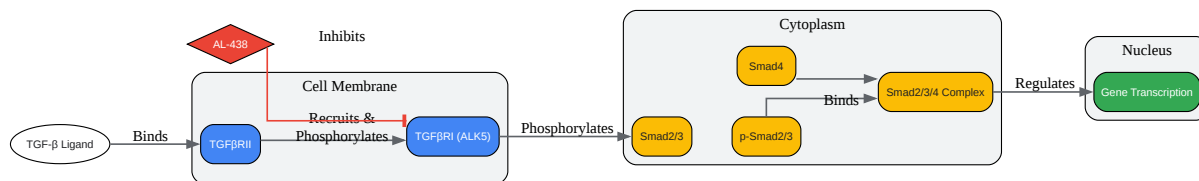
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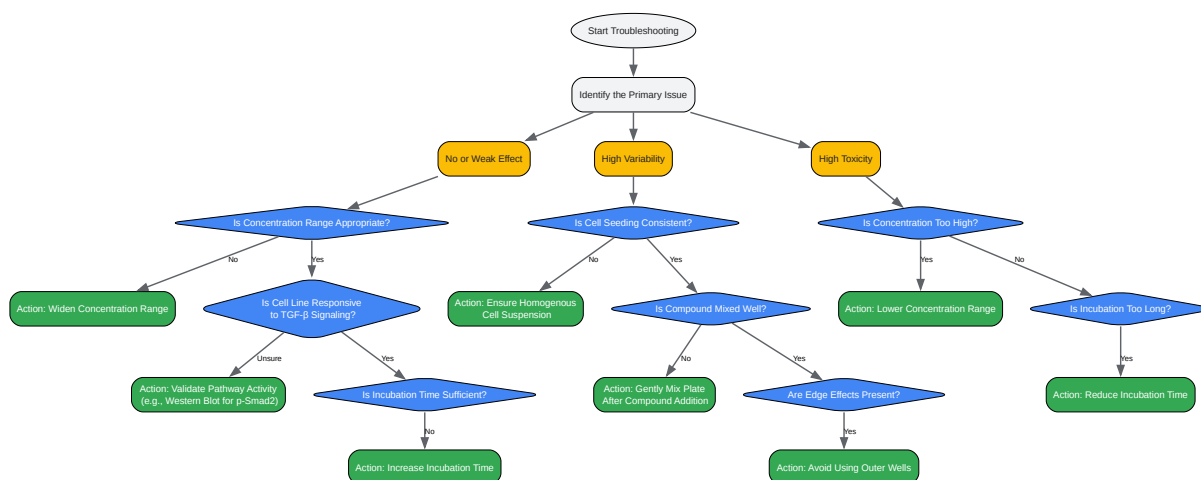
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **AL-438** in cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.

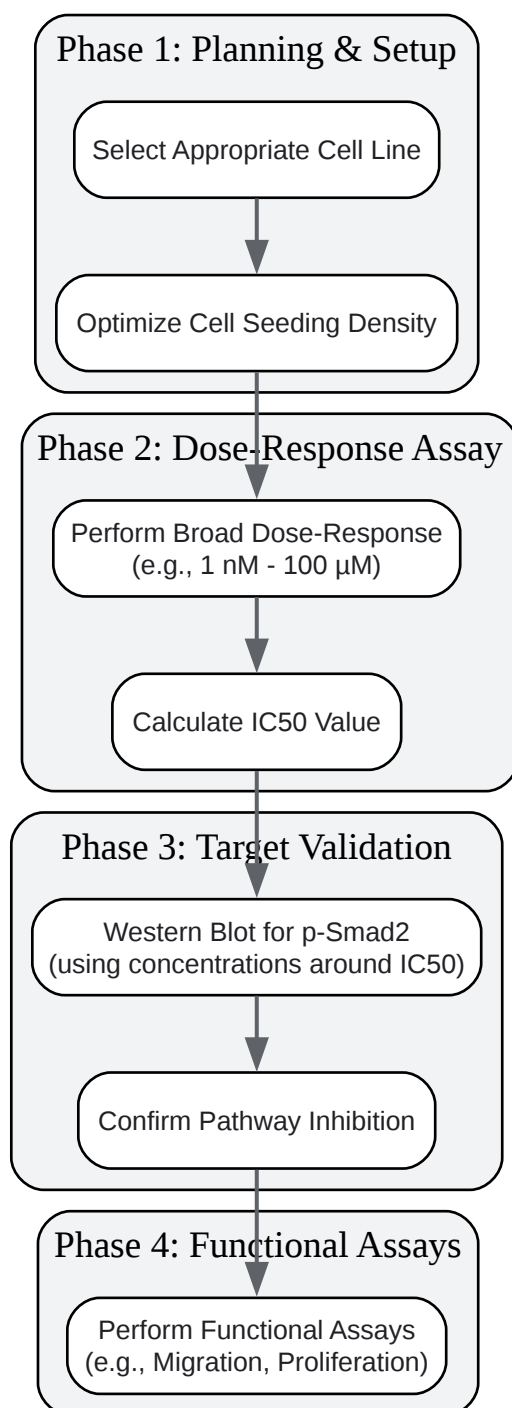
Frequently Asked Questions (FAQs)

Q1: What is **AL-438** and what is its primary mechanism of action?

A1: **AL-438** is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) signaling pathway. It specifically targets the TGF- β type I receptor (TGF β RI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of TGF β RI, **AL-438** prevents the phosphorylation and activation of downstream mediators Smad2 and Smad3.^{[1][2]} This blockade of the canonical Smad-dependent pathway ultimately leads to the inhibition of TGF- β -induced gene transcription, which can affect processes such as cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT).^{[1][2]}







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References

- 1. Targeting the Transforming Growth Factor- β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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